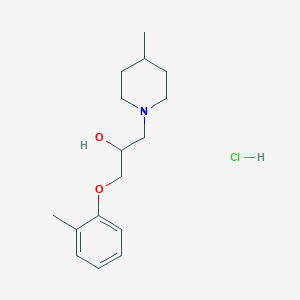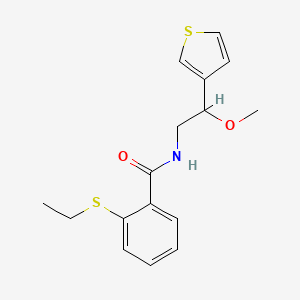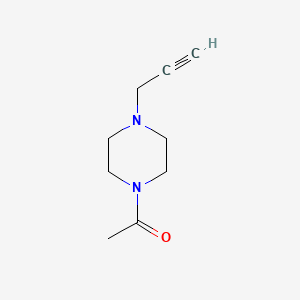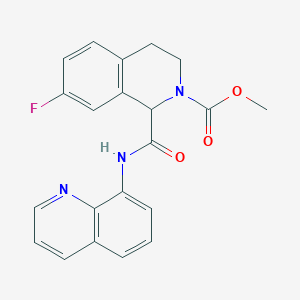
(3-(1H-1,2,3-triazol-1-il)pirrolidin-1-il)(3-(4-fluorofenoxi)fenil)metanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(3-(4-fluorophenoxy)phenyl)methanone is a useful research compound. Its molecular formula is C19H17FN4O2 and its molecular weight is 352.369. The purity is usually 95%.
BenchChem offers high-quality (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(3-(4-fluorophenoxy)phenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(3-(4-fluorophenoxy)phenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Descubrimiento de fármacos
El andamiaje de 1,2,3-triazol ha atraído una atención significativa en el descubrimiento de fármacos debido a sus propiedades versátiles. Los investigadores han sintetizado derivados de este compuesto y evaluado sus actividades biológicas. Por ejemplo, 3-(4-(4-fenoxifenil)-1H-1,2,3-triazol-1-il)benzo[d]isoxazol demostró potentes efectos antiproliferativos contra las células MV4-11, convirtiéndolo en un posible candidato para la terapia contra el cáncer . Se requieren investigaciones adicionales sobre su mecanismo de acción y perfiles de toxicidad.
Agentes antimicrobianos
Varios 1,2,3-triazoles exhiben propiedades antibacterianas y antifúngicas. Al modificar los sustituyentes en el núcleo del triazol, los investigadores han desarrollado compuestos con una actividad mejorada contra diversos patógenos. Estos derivados podrían servir como nuevos agentes antimicrobianos, contribuyendo a la lucha contra las infecciones resistentes a los fármacos .
Compuestos anticancerígenos
La presencia del motivo 1,2,3-triazol en fármacos aprobados como Rufinamida y cefatrizina subraya su potencial en el tratamiento del cáncer. Investigar la citotoxicidad, selectividad y farmacocinética de los derivados que contienen este andamiaje puede conducir al descubrimiento de nuevos agentes anticancerígenos .
Química supramolecular
Los 1,2,3-triazoles participan en interacciones huésped-huésped, autoensamblaje y reconocimiento molecular. Los investigadores han explorado su uso en el diseño de materiales funcionales, como sensores, catalizadores y sistemas de administración de fármacos. Las propiedades electrónicas únicas de los triazoles contribuyen a su versatilidad en la química supramolecular .
Biología química
El núcleo de 1,2,3-triazol puede imitar los enlaces amida, lo que lo hace valioso para el diseño de moléculas bioactivas. Los investigadores han incorporado triazoles en peptidomiméticos, inhibidores enzimáticos y moduladores de la interacción proteína-proteína. Estos esfuerzos cierran la brecha entre las moléculas pequeñas y las macromoléculas biológicas .
Ciencia de los materiales
Más allá de las aplicaciones biológicas, los 1,2,3-triazoles encuentran uso en la ciencia de los materiales. Su estabilidad, carácter aromático y capacidad de enlace de hidrógeno los hacen adecuados para materiales funcionales. Los investigadores han explorado su incorporación en polímeros, colorantes y fotoestabilizadores .
En resumen, el compuesto (3-(1H-1,2,3-triazol-1-il)pirrolidin-1-il)(3-(4-fluorofenoxi)fenil)metanona tiene una inmensa promesa en diversos campos. Su estructura única y sus actividades biológicas lo convierten en un tema emocionante para futuras investigaciones y desarrollos. 🌟
Mecanismo De Acción
Target of Action
Compounds containing a 1,2,3-triazole moiety are known to exhibit a broad range of biological activities . They can interact with various enzymes and receptors, influencing numerous biochemical pathways .
Mode of Action
It’s known that the nitrogen atoms of the 1,2,3-triazole moiety can actively contribute to binding to the active site of enzymes . This interaction can lead to changes in the enzyme’s activity, potentially inhibiting or enhancing its function .
Biochemical Pathways
Compounds containing a 1,2,3-triazole moiety have been reported to influence a variety of biochemical pathways, leading to various downstream effects .
Pharmacokinetics
Compounds with similar structures are known to exhibit good absorption and distribution profiles, which can impact their bioavailability .
Result of Action
Compounds with similar structures have been reported to exhibit various biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action and stability of similar compounds .
Propiedades
IUPAC Name |
[3-(4-fluorophenoxy)phenyl]-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O2/c20-15-4-6-17(7-5-15)26-18-3-1-2-14(12-18)19(25)23-10-8-16(13-23)24-11-9-21-22-24/h1-7,9,11-12,16H,8,10,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIVJPRXKCJLLQM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=CN=N2)C(=O)C3=CC(=CC=C3)OC4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-hydroxypiperidine-1-carboxamide](/img/structure/B2413897.png)

![3-phenyl-7-((pyridin-3-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2413899.png)
![1-(3-Amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-yl)-2,2-dimethyl-1-propanone](/img/structure/B2413902.png)
![N-(benzo[d]thiazol-2-yl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide](/img/structure/B2413907.png)


![6-(6-{[(butylcarbamoyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]hexanamide](/img/structure/B2413910.png)
![(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)acrylonitrile](/img/structure/B2413912.png)

